molecular formula C18H23N3O8 B2610436 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 874805-54-6

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2610436
CAS No.: 874805-54-6
M. Wt: 409.395
InChI Key: GXRBEHWIEZJOBX-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxole subunit . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It’s a heterocyclic compound containing the methylenedioxy functional group . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .

Scientific Research Applications

Hydrogen Bond and π-π Stacking Interactions

Oxazolidin-2-ones, closely related to the chemical structure , have been studied for their unique hydrogen bonding and π-π stacking interactions. These compounds are widely used as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries in crystal structures, showing a variety of weak interactions including C-H···O, C-H···π, and π-π stacking interactions. This underscores their potential application in the design and synthesis of molecular structures with specific interaction capabilities (Nogueira et al., 2015).

Antibacterial Agents

Research into oxazolidinone derivatives, such as the compound of interest, has led to the discovery of novel antibacterial agents. Oxazolidinones represent a promising class of antibacterial agents, with efforts focused on improving their safety profile and antibacterial spectrum. Some derivatives have been found to exhibit reduced activity against monoamine oxidase A, highlighting the potential for developing safer antibacterial treatments (Reck et al., 2005).

Organic Synthesis Applications

The versatility of oxazolidin-2-one as a ligand for the CuI-catalyzed amidation of aryl halides and the cyclization of ortho-halobenzanilides has been documented, indicating its utility in the synthesis of complex organic compounds such as benzoxazoles and benzothiazoles (Ma & Jiang, 2008).

Medicinal Chemistry

Oxazole-based compounds, including oxazolidinones, have shown versatile biological activities due to their ability to bind with various enzymes and receptors through non-covalent interactions. These compounds have been extensively researched as medicinal drugs, exhibiting antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, and antiparasitic activities, among others. This underscores the significant potential of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide and related compounds in the development of new therapeutic agents (Zhang, Zhao, & Zhou, 2018).

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O8/c1-25-15(26-2)9-20-17(23)16(22)19-8-14-21(5-6-27-14)18(24)11-3-4-12-13(7-11)29-10-28-12/h3-4,7,14-15H,5-6,8-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBEHWIEZJOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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